molecular formula C27H33ClN4O4 B2631335 5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide CAS No. 1216440-02-6

5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide

Cat. No. B2631335
CAS RN: 1216440-02-6
M. Wt: 513.04
InChI Key: NXZGVKQPCAAMLV-UHFFFAOYSA-N
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Description

5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide is a useful research compound. Its molecular formula is C27H33ClN4O4 and its molecular weight is 513.04. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antitumor Activity : A study by Forsch, Wright, and Rosowsky (2002) involved the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, a compound structurally related to 5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide. These compounds were tested for their ability to inhibit tumor cell growth, indicating their potential application in cancer research and therapy (Forsch, Wright, & Rosowsky, 2002).

  • Antimicrobial Properties : Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole, which are structurally similar to the compound . These derivatives were found to have antimicrobial activities, suggesting a possible use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Anticonvulsant Studies : El Kayal et al. (2019) conducted research on derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, closely related to the target compound, examining their anticonvulsant properties. This suggests the compound’s potential application in the treatment of convulsive disorders (El Kayal, Shtrygol’, Zalevskyi, abu Shark, Tsyvunin, Kovalenko, Bunyatyan, Perekhoda, Severina, & Georgiyants, 2019).

  • Nucleophilic Substitution Reactions in Synthesis : Kolyamshin, Mitrasov, Danilov, and Vasil'ev (2021) explored the nucleophilic substitution reactions of N-2-haloethyl derivatives of hydantoins, which are structurally related to the compound of interest. This research contributes to the understanding of the synthetic pathways and chemical behavior of such compounds (Kolyamshin, Mitrasov, Danilov, & Vasil'ev, 2021).

Mechanism of Action

properties

IUPAC Name

5-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClN4O4/c1-19(2)14-15-29-24(33)13-7-8-16-31-26(35)21-10-4-6-12-23(21)32(27(31)36)18-25(34)30-17-20-9-3-5-11-22(20)28/h3-6,9-12,19H,7-8,13-18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZGVKQPCAAMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide

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